molecular formula C14H18N2S B4700392 4,6,8-trimethyl-2-(propylthio)quinazoline

4,6,8-trimethyl-2-(propylthio)quinazoline

Cat. No. B4700392
M. Wt: 246.37 g/mol
InChI Key: HZNVZJAXJQAVCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6,8-trimethyl-2-(propylthio)quinazoline, also known as PD153035, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in cell growth, proliferation, and differentiation. Overexpression or mutation of EGFR is often associated with the development and progression of various types of cancers, making it an attractive target for cancer therapy.

Mechanism of Action

4,6,8-trimethyl-2-(propylthio)quinazoline selectively binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing the phosphorylation of downstream signaling molecules and ultimately inhibiting cell proliferation and survival. The binding of 4,6,8-trimethyl-2-(propylthio)quinazoline to EGFR is highly specific and reversible, allowing for the modulation of EGFR activity in a dose-dependent manner.
Biochemical and Physiological Effects:
4,6,8-trimethyl-2-(propylthio)quinazoline has been shown to induce apoptosis, or programmed cell death, in cancer cells by inhibiting the activation of survival pathways mediated by EGFR. It also inhibits the migration and invasion of cancer cells by disrupting the cytoskeleton and cell adhesion molecules. 4,6,8-trimethyl-2-(propylthio)quinazoline has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

4,6,8-trimethyl-2-(propylthio)quinazoline is a highly specific and potent inhibitor of EGFR, making it a valuable tool for investigating the role of EGFR in various biological processes. Its reversible binding to EGFR allows for the modulation of EGFR activity in a dose-dependent manner. However, the use of 4,6,8-trimethyl-2-(propylthio)quinazoline in in vitro and in vivo experiments requires careful consideration of its pharmacokinetic properties, such as solubility, stability, and bioavailability.

Future Directions

4,6,8-trimethyl-2-(propylthio)quinazoline has shown promising results in preclinical and clinical studies as an anticancer agent. Future research could focus on optimizing its pharmacokinetic properties and developing new formulations for improved delivery and efficacy. In addition, 4,6,8-trimethyl-2-(propylthio)quinazoline could be used as a tool compound to investigate the role of EGFR in various diseases beyond cancer, such as inflammatory disorders and neurodegenerative diseases. Finally, the development of new inhibitors targeting other tyrosine kinases could provide new opportunities for the treatment of cancer and other diseases.

Scientific Research Applications

4,6,8-trimethyl-2-(propylthio)quinazoline has been extensively studied in preclinical and clinical settings for its potential as an anticancer agent. It has shown promising results in inhibiting the growth and survival of various cancer cell lines, including non-small cell lung cancer, breast cancer, and head and neck cancer. 4,6,8-trimethyl-2-(propylthio)quinazoline has also been shown to enhance the efficacy of radiation therapy and chemotherapy in cancer cells. In addition, 4,6,8-trimethyl-2-(propylthio)quinazoline has been used as a tool compound to investigate the role of EGFR in various biological processes, such as cell signaling, migration, and invasion.

properties

IUPAC Name

4,6,8-trimethyl-2-propylsulfanylquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2S/c1-5-6-17-14-15-11(4)12-8-9(2)7-10(3)13(12)16-14/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZNVZJAXJQAVCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(C=C(C=C2C(=N1)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6,8-trimethyl-2-(propylthio)quinazoline
Reactant of Route 2
Reactant of Route 2
4,6,8-trimethyl-2-(propylthio)quinazoline
Reactant of Route 3
Reactant of Route 3
4,6,8-trimethyl-2-(propylthio)quinazoline
Reactant of Route 4
Reactant of Route 4
4,6,8-trimethyl-2-(propylthio)quinazoline
Reactant of Route 5
Reactant of Route 5
4,6,8-trimethyl-2-(propylthio)quinazoline
Reactant of Route 6
Reactant of Route 6
4,6,8-trimethyl-2-(propylthio)quinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.